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Compound of Interest
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Compound Name:
dicarbonitrile

Cat. No.: B1595137

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data
for 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS: 54385-49-8; MW: 133.11). Due to the
absence of publicly available experimental spectra for this specific molecule, this document
leverages foundational spectroscopic principles and data from analogous pyrazole structures to
forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. This guide is intended for researchers, chemists, and drug
development professionals requiring a robust spectroscopic profile for the identification,
characterization, and quality control of this important heterocyclic building block.

Introduction and Molecular Structure

3-amino-1H-pyrazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound. Its
structure features a pyrazole core, an aromatic five-membered ring with two adjacent nitrogen
atoms, which is a prevalent scaffold in medicinal chemistry. The ring is substituted with an
amino group at the C3 position and two nitrile groups at the C4 and C5 positions. This unique
arrangement of electron-donating (amino) and electron-withdrawing (dinitrile) groups creates a
distinct electronic environment that profoundly influences its spectroscopic properties.

The molecule can exist in different tautomeric forms, a common characteristic of N-
unsubstituted pyrazoles, which can affect its spectroscopic signature, particularly in NMR and
IR spectroscopy.[1][2]
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Caption: Molecular structure of 3-amino-1H-pyrazole-4,5-dicarbonitrile.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. The predicted spectra are based
on the unique electronic environment of the pyrazole ring and its substituents.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum is expected to be simple due to the absence of C-H bonds on the
pyrazole ring. The spectrum will be characterized by signals from the N-H protons of the
pyrazole ring and the amino group.

Table 1: Predicted tH NMR Chemical Shifts (in DMSO-ds)

Predicted Chemical Lo
Protons . Multiplicity Notes
Shift (6, ppm)
The acidic proton
of the pyrazole ring
is expected to be
significantly
. deshielded and
N1-H (Pyrazole) >11.0 Broad Singlet
may be broad due
to tautomeric
exchange and
hydrogen bonding.

[3]

| C3-NH2 (Amino) | 5.5 - 7.5 | Broad Singlet | These protons are attached to an electron-rich
aromatic system. The signal is expected to be broad due to quadrupole effects from the
adjacent nitrogen and potential hydrogen bonding. |

Causality and Insights: The choice of a hydrogen-bond-accepting solvent like DMSO-ds is
crucial for observing exchangeable protons like N-H. In a non-polar solvent like CDCls, these
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peaks might be broader or not observed at all. The significant downfield shift of the pyrazole
N1-H is a hallmark of N-unsubstituted pyrazoles and is indicative of its acidic nature.[3]

Carbon-13 (**C) NMR Spectroscopy

The proton-decoupled 13C NMR spectrum is predicted to show five distinct signals
corresponding to the five carbon atoms of the molecule. The chemical shifts are governed by
the hybridization and the electronic influence of the attached functional groups.

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-de)
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Predicted Chemical Shift
Carbon Atom Notes

(6, ppm)

Attached to the electron-
donating amino group, this
carbon is shielded relative

s - to other substituted
pyrazole C3/C5 carbons
but remains in the typical
downfield region for

pyrazoles.[4]

This carbon is significantly
shielded, being positioned
between two carbons and

C4 85-95 attached to a nitrile group. Its
upfield shift is characteristic of
the C4 position in many

pyrazole systems.[5]

Attached to an electron-

withdrawing nitrile group, this
C5 115 - 125 ] ) )

carbon is deshielded relative to

CA4.

The sp-hybridized carbon of

the nitrile group falls into a
C=N (at C4) 110-118 _ . .

well-defined chemical shift

window.[6][7]

| C=N (at C5) | 110 - 118 | Expected to be in a similar region to the other nitrile carbon, though
minor differences may arise from their distinct positions on the ring.[8] |

Causality and Insights: The 13C NMR spectrum provides a direct fingerprint of the carbon
skeleton. The nitrile carbons are readily identifiable in their characteristic region of 110-120
ppm.[6] The relative positions of the pyrazole ring carbons (C3, C4, C5) are highly informative.
The C4 carbon is typically the most upfield in substituted pyrazoles, while C3 and C5 are more
deshielded.[5] The electron-donating amino group at C3 will cause a shielding effect compared
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to a substituent like a phenyl group, while the electron-withdrawing nitrile groups at C4 and C5
will have a deshielding influence on the carbons they are attached to.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
The spectrum is expected to be dominated by characteristic vibrations of the N-H, C=N, and
pyrazole ring bonds.

Table 3: Predicted IR Absorption Frequencies

Predicted
Functional Group Vibration Mode Wavenumber Intensity

(cm™)
Primary Amine Asymmetric & 3450 - 3300 (two .

. Medium-Strong

(NH2) Symmetric Stretch bands)
Pyrazole Ring (N-H) Stretch (H-bonded) 3250 - 3100 Medium, Broad
Nitrile (C=N) Stretch 2240 - 2225 Strong, Sharp
Primary Amine (NH2) Scissoring (Bending) 1650 - 1600 Medium-Strong

| Pyrazole Ring | C=N and C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

Causality and Insights: The IR spectrum provides unambiguous evidence for the presence of
the primary amine and nitrile functionalities.

¢ N-H Region: The presence of two distinct peaks between 3300 and 3450 cm~1 is a classic
signature of a primary amine (NHz2).[9] A broader band centered around 3200 cm~1 is
expected for the pyrazole N-H stretch, with the broadening indicative of intermolecular
hydrogen bonding.[10][11]

« Nitrile Region: The C=N triple bond stretch gives rise to an exceptionally sharp and intense
absorption in the 2240-2225 cm~! region.[12] Its intensity is due to the large change in dipole
moment during the vibration. Its position in a region with few other absorptions makes it
highly diagnostic.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.researchgate.net/figure/NH-CH-stretching-region-of-the-IR-spectrum-of-pyrazole-0-001-between-3400-2600_fig2_228681621
http://limbach.userpage.fu-berlin.de/denisov/193.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Fingerprint Region: A series of bands between 1450 and 1650 cm~* will correspond to the
aromatic ring stretching (C=C and C=N) and the NHz scissoring vibration.[10][13]

Predicted Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) will provide information on the molecular weight
and fragmentation pattern, which is crucial for confirming the molecular formula and structural
features.

Expected Molecular lon: The molecule has a chemical formula of CsHsNs. Following the
Nitrogen Rule, a molecule with an odd number of nitrogen atoms (five in this case) will have an
odd nominal molecular weight.

e Predicted Molecular lon (M*:): m/z = 133

Predicted Fragmentation Pathway: The fragmentation will likely be initiated by the stable
aromatic pyrazole ring. Common losses for nitrogen heterocycles include the elimination of
neutral molecules like hydrogen cyanide (HCN).

e Primary Fragmentation: A common pathway for pyrazoles is the loss of HCN (27 Da).[14]
The initial loss of HCN from the molecular ion would result in a fragment at m/z 106.

e Secondary Fragmentation: This fragment ion at m/z 106 could undergo a subsequent loss of
a second molecule of HCN, leading to a fragment at m/z 79.

[CsH3Ns]+-
miz = 133 - HCN
(Molecular lon)

[CaHNa4]*-
m/z = 106

[CsNs]*

- HCN >
m/z =79

Click to download full resolution via product page
Caption: Predicted major fragmentation pathway for 3-amino-1H-pyrazole-4,5-dicarbonitrile.

Experimental Methodologies

To acquire high-quality, verifiable data, the following standardized protocols should be
employed.
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Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

e Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-de) in @ 5 mm NMR
tube. DMSO-ds is recommended to ensure solubility and to observe exchangeable N-H

protons.
o Cap the tube and vortex gently until the sample is fully dissolved.
e Instrument Setup (400 MHz Spectrometer):

o Insert the sample into the spectrometer.

o Lock onto the deuterium signal of the solvent and perform automated shimming to

optimize magnetic field homogeneity.
o Acquire a standard H spectrum (e.g., 16 scans, 1-second relaxation delay).
o Acquire a proton-decoupled 13C spectrum (e.g., 1024 scans, 2-second relaxation delay).
» Data Processing:
o Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

o Calibrate the *H and 13C spectra to the residual solvent peak of DMSO-ds (& ~2.50 ppm for
1H, & ~39.52 ppm for 13C).

Protocol: FTIR Spectroscopy

¢ Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage.
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e Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

» Data Acquisition: Co-add 32 scans at a resolution of 4 cm~* over the range of 4000-400

cm™1,

o Data Processing: Perform an automatic baseline correction and ATR correction on the
resulting spectrum.

Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample via a direct insertion probe or by dissolving in a
suitable volatile solvent (e.g., methanol) for GC-MS or LC-MS analysis.

« lonization: Utilize Electron lonization (El) at 70 eV to induce fragmentation.

e Analysis: Scan a mass range from m/z 30 to 200 using a quadrupole or time-of-flight (TOF)
mass analyzer.

o Data Analysis: Identify the molecular ion peak (M*-) and analyze the major fragment ions to
confirm the fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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